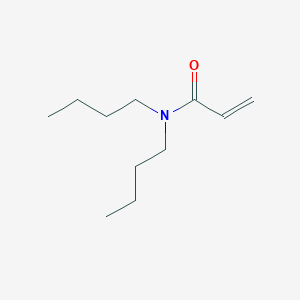

N,N-DI-n-BUTYLACRYLAMIDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibutylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-4-7-9-12(10-8-5-2)11(13)6-3/h6H,3-5,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJMSHXCPBXOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439556 | |

| Record name | N,N-dibutylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274-13-7 | |

| Record name | N,N-dibutylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-di-n-butylacrylamide

For Researchers, Scientists, and Drug Development Professionals

Reaction Principle

The synthesis of N,N-di-n-butylacrylamide is typically achieved through a nucleophilic acyl substitution reaction. In this process, the nucleophilic di-n-butylamine attacks the electrophilic carbonyl carbon of acryloyl chloride. The reaction is commonly carried out in the presence of a tertiary amine base, such as triethylamine, which acts as a scavenger for the hydrochloric acid byproduct, preventing the protonation of the di-n-butylamine and driving the reaction to completion.

General Reaction Scheme

Experimental Protocol

This protocol is a representative procedure derived from analogous syntheses of N-substituted acrylamides.[1][2] Researchers should optimize the conditions for their specific laboratory setup and scale.

Materials:

-

Di-n-butylamine

-

Acryloyl chloride

-

Triethylamine

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Inhibitor for polymerization (e.g., hydroquinone monomethyl ether)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Condenser (optional, for reactions at elevated temperatures)

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with di-n-butylamine and an anhydrous solvent. The flask is then cooled in an ice bath to 0-5 °C.

-

Addition of Triethylamine: Triethylamine (1.1 equivalents relative to di-n-butylamine) is added to the stirred solution.

-

Slow Addition of Acryloyl Chloride: Acryloyl chloride (1.0 equivalent relative to di-n-butylamine), dissolved in a small amount of the anhydrous solvent, is added dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 4-6 hours to ensure the reaction goes to completion.

-

Work-up:

-

The triethylamine hydrochloride salt is removed by filtration.

-

The filtrate is transferred to a separatory funnel and washed sequentially with deionized water, a dilute acid solution (e.g., 1M HCl) to remove any remaining amines, a dilute base solution (e.g., 5% NaHCO3) to remove any acidic impurities, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

The drying agent is removed by filtration.

-

A small amount of a polymerization inhibitor is added to the filtrate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

-

Data Presentation

While specific quantitative data for the synthesis of this compound is not available in the search results, the following table summarizes typical reaction parameters for the synthesis of N-substituted acrylamides based on analogous reactions.

| Parameter | Typical Value/Condition |

| Reactants | Acryloyl Chloride, Secondary Amine |

| Base | Triethylamine |

| Solvent | Dichloromethane, Diethyl Ether, THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 8 hours |

| Purification | Extraction, Washing, Vacuum Distillation |

| Typical Yield | 70-95% (for analogous compounds) |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of N,N-DI-n-BUTYLACRYLAMIDE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N,N-DI-n-BUTYLACRYLAMIDE, a versatile monomer with potential applications in the development of novel polymers for drug delivery and other biomedical applications. This document details its fundamental characteristics, a detailed experimental protocol for its synthesis and characterization, and explores its potential utility in the pharmaceutical sciences.

Core Physical and Chemical Properties

This compound (CAS No. 2274-13-7) is a tertiary amide with a vinyl group, making it amenable to polymerization. Its physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value |

| CAS Number | 2274-13-7 |

| Molecular Formula | C₁₁H₂₁NO |

| Molecular Weight | 183.30 g/mol |

| Boiling Point | 95-102 °C at 1 Torr |

| Density | 0.874 g/cm³ (predicted) |

Table 2: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N,N-dibutylprop-2-enamide |

| SMILES | CCCCN(CCCC)C(=O)C=C |

| InChI | InChI=1S/C11H21NO/c1-4-6-8-12(9-7-5-2)11(13)10-3/h10H,3-9H2,1-2H3 |

Experimental Protocols

A plausible and detailed methodology for the synthesis and characterization of this compound is provided below. This protocol is based on the general reaction of acryloyl chloride with a secondary amine.

Synthesis of this compound

Objective: To synthesize this compound from di-n-butylamine and acryloyl chloride.

Materials:

-

Di-n-butylamine (≥99%)

-

Acryloyl chloride (≥98%)

-

Triethylamine (≥99%), dried

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve di-n-butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the flask in an ice bath to 0 °C with continuous stirring.

-

Slowly add a solution of acryloyl chloride (1.05 equivalents) in anhydrous DCM to the stirred amine solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding distilled water.

-

Transfer the mixture to a separatory funnel and wash the organic layer successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound as a liquid.

Characterization of this compound

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃). The expected proton signals would include multiplets for the vinyl protons, triplets for the methylene groups adjacent to the nitrogen and the terminal methyl groups, and a multiplet for the other methylene groups of the butyl chains.

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon, the vinyl carbons, and the carbons of the two n-butyl chains.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Acquire the FTIR spectrum of the neat liquid product. Key characteristic peaks to be observed include the C=O stretching vibration of the tertiary amide, C=C stretching of the vinyl group, and C-H stretching and bending vibrations of the alkyl chains.

2.2.3. Mass Spectrometry (MS)

Obtain the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI). The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight of this compound. Fragmentation patterns would likely involve cleavage of the butyl groups.

Potential Applications in Drug Development

While direct applications of this compound in drug development are not extensively documented, its structure suggests significant potential as a monomer for the synthesis of novel polymers with applications in drug delivery. Polymers derived from N-substituted acrylamides, such as poly(N-isopropylacrylamide), are well-known for their "smart" or environmentally responsive properties.

Polymers of this compound are expected to be hydrophobic. This property can be exploited in the design of:

-

Amphiphilic Block Copolymers: By copolymerizing this compound with a hydrophilic monomer, amphiphilic block copolymers can be synthesized. These copolymers can self-assemble in aqueous environments to form micelles or nanoparticles, which can encapsulate hydrophobic drugs, thereby increasing their solubility and bioavailability.

-

Thermo-responsive Polymers: The incorporation of this compound into thermo-responsive polymers can modulate their lower critical solution temperature (LCST). This allows for the development of drug delivery systems that release their payload in response to changes in temperature, a strategy that can be utilized for targeted drug delivery to hyperthermic regions such as tumors.

-

Hydrophobic Drug-Eluting Coatings: Polymers of this compound can be used to create hydrophobic coatings for medical devices, which can be loaded with drugs for sustained local release.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for this compound Synthesis & Characterization.

Hypothetical Drug Delivery Mechanism

The following diagram illustrates a hypothetical mechanism for drug delivery using a thermo-responsive polymer incorporating this compound.

Caption: Thermo-responsive Drug Delivery using a Polymer Micelle.

Synthesis of N,N-di-n-butylacrylamide from n-Butylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the monomer N,N-di-n-butylacrylamide, commencing from n-butylamine. The described synthetic pathway involves a two-step process: the initial formation of the intermediate, di-n-butylamine, followed by its subsequent acylation to yield the final product. This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the experimental workflow to support researchers in the fields of chemistry and drug development.

Introduction

N,N-disubstituted acrylamides are a class of monomers that find significant applications in polymer chemistry and materials science. Their polymers are utilized in various fields, including the development of novel drug delivery systems, hydrogels, and specialty coatings. The synthesis of this compound from a readily available precursor like n-butylamine is a key process for accessing this versatile monomer. The synthetic route outlined herein is a logical and practical approach for laboratory-scale preparation.

Overall Synthetic Pathway

The synthesis of this compound from n-butylamine is achieved through a two-step reaction sequence. The first step involves the conversion of n-butylamine to di-n-butylamine. The second step is the acylation of the resulting di-n-butylamine with acryloyl chloride to produce the target monomer.

An In-depth Technical Guide to the Solubility of N,N-DI-n-BUTYLACRYLAMIDE in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of N,N-DI-n-BUTYLACRYLAMIDE in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on equipping researchers with a robust experimental framework to determine these values. The provided protocols and data presentation structures are designed for ease of use and reproducibility in a laboratory setting.

Introduction to this compound and its Solubility

This compound is a disubstituted acrylamide monomer. The presence of the two n-butyl chains on the amide nitrogen significantly increases its hydrophobicity compared to acrylamide. This structural feature suggests that it will exhibit favorable solubility in a range of non-polar and polar aprotic organic solvents. Understanding its solubility is crucial for a variety of applications, including polymer synthesis, drug delivery matrix design, and formulation development. The solubility of a compound dictates its reaction kinetics, purification methods, and ultimately its performance in various applications.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| e.g., Acetone | 25 | ||

| e.g., Dichloromethane | 25 | ||

| e.g., Toluene | 25 | ||

| e.g., Ethyl Acetate | 25 | ||

| e.g., Methanol | 25 | ||

| e.g., N,N-Dimethylformamide (DMF) | 25 | ||

| e.g., Tetrahydrofuran (THF) | 25 | ||

| e.g., Hexane | 25 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1] This protocol is adapted for the determination of this compound solubility.

3.1. Materials

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or vial roller system with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system, depending on the volatility and chromophoric properties of the analyte and solvent.

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure that a saturated solution has been achieved.

-

Precisely add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or roller system.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, at a constant and recorded temperature. This extended time is necessary to reach thermodynamic equilibrium.[1]

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Perform a precise serial dilution of the supernatant with the same organic solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in g/100 mL or mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Polarity of the Solvent: Due to its hydrophobic n-butyl groups, the compound is expected to be more soluble in less polar organic solvents.

-

Temperature: Generally, solubility increases with temperature, although there can be exceptions. It is crucial to control and record the temperature during experiments.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility. Using high-purity materials is recommended for accurate results.

Conclusion

While specific quantitative data for the solubility of this compound in organic solvents is not widely published, this guide provides a robust framework for researchers to determine these values experimentally. The detailed shake-flask protocol, along with the structured data recording template and workflow visualization, offers a comprehensive approach to characterizing this important chemical compound. The generation of such data will be invaluable for the scientific community, particularly in the fields of polymer chemistry and pharmaceutical sciences.

References

CAS number and molecular weight of N,N-DI-n-BUTYLACRYLAMIDE

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-DI-n-BUTYLACRYLAMIDE is a chemical compound belonging to the class of N,N-disubstituted acrylamides. While specific in-depth research on this particular molecule, especially concerning its biological activity and role in signaling pathways, is not extensively available in public literature, this guide provides core technical data, a general synthesis protocol relevant to its class of compounds, and potential areas of application based on the properties of related molecules.

Core Data Summary

A clear understanding of the fundamental physicochemical properties of a compound is crucial for any research and development endeavor. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 2274-13-7 | [1][2] |

| Molecular Weight | 183.29 g/mol | [2] |

| Molecular Formula | C₁₁H₂₁NO | [2] |

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in peer-reviewed literature, a general and widely applicable method for the synthesis of N,N-disubstituted acrylamides is provided below. This protocol is based on the reaction of an acryloyl chloride with a secondary amine.

General Synthesis of N,N-disubstituted Acrylamides

This procedure outlines the synthesis of an N,N-disubstituted acrylamide through the reaction of acryloyl chloride with the corresponding dialkylamine, in this case, di-n-butylamine.

Materials:

-

Acryloyl chloride

-

Di-n-butylamine

-

Triethylamine (or another suitable base)

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube is set up in a fume hood.

-

Reagent Preparation: Di-n-butylamine and triethylamine are dissolved in anhydrous diethyl ether in the reaction flask. The solution is cooled in an ice bath.

-

Addition of Acryloyl Chloride: Acryloyl chloride, dissolved in anhydrous diethyl ether, is added dropwise to the stirred amine solution from the dropping funnel. The rate of addition is controlled to maintain a low reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

Work-up: The resulting mixture, containing the product and triethylamine hydrochloride precipitate, is filtered. The filtrate is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield the pure this compound.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.

Caption: General synthesis workflow for this compound.

Signaling Pathways and Drug Development Applications

Currently, there is a lack of specific information in the scientific literature regarding the biological activity, signaling pathway interactions, and direct applications in drug development for this compound.

However, the broader class of acrylamide derivatives has been explored in various contexts within drug discovery and materials science. Some N-substituted acrylamides are utilized in the synthesis of polymers for biomedical applications, such as hydrogels for drug delivery and tissue engineering. The reactivity of the acrylamide group can also be exploited for covalent modification of biological targets, a strategy employed in the design of certain therapeutic agents.

Future research may elucidate the potential roles of this compound in these or other areas. Researchers and scientists are encouraged to investigate its properties to uncover novel applications.

References

A Technical Guide to the Thermoresponsive Behavior of Poly(N,N-di-n-butylacrylamide)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the thermoresponsive polymer, poly(N,N-di-n-butylacrylamide). While experimental data for this specific polymer is limited in publicly available literature, this guide extrapolates its expected behavior based on the well-established principles governing the family of poly(N-substituted acrylamide)s. The core focus is on its Lower Critical Solution Temperature (LCST) phenomenon, driven by the hydrophobic nature of its di-n-butyl side chains. This guide details generalized experimental protocols for its synthesis via free-radical polymerization and for the characterization of its thermal properties using UV-Vis spectrophotometry and Differential Scanning Calorimetry (DSC). To provide a comparative framework, quantitative data for analogous thermoresponsive polymers are presented. Visual diagrams are included to illustrate key processes and mechanisms, offering a comprehensive resource for professionals in polymer chemistry and drug development.

Introduction: The Phenomenon of Thermoresponsive Polymers

Certain polymers exhibit a unique property in aqueous solutions where they undergo a reversible phase transition in response to a change in temperature.[1] Polymers that are soluble at lower temperatures but become insoluble and precipitate as the temperature is raised are said to exhibit a Lower Critical Solution Temperature (LCST).[1] This behavior is governed by a delicate balance between hydrophilic and hydrophobic interactions between the polymer chains and the surrounding water molecules.[2][3]

Below the LCST, hydrogen bonding between the polymer's hydrophilic segments and water molecules dominates, leading to polymer dissolution and an extended coil conformation. As the temperature increases towards the LCST, these hydrogen bonds weaken, and the entropy-driven association of the polymer's hydrophobic side chains becomes the dominant force. This leads to the collapse of the polymer chains into compact globules, expelling water molecules and causing the solution to become turbid.[4] The family of poly(N-substituted acrylamide)s is a prominent class of such materials, with poly(N-isopropylacrylamide) (PNIPAM) being the most extensively studied member due to its LCST of approximately 32°C, which is close to human physiological temperature.[1][5]

Core Subject: Poly(this compound)

Synthesis Overview

Poly(this compound) can be synthesized through standard polymerization techniques, most commonly free-radical polymerization. This involves the polymerization of this compound monomers in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), in an appropriate organic solvent like dimethylformamide (DMF) or dioxane.[6][7] The resulting polymer's molecular weight and polydispersity can be controlled by adjusting reaction conditions such as monomer concentration, initiator concentration, temperature, and reaction time.

Expected Thermoresponsive Behavior

The thermoresponsive properties of poly(N-substituted acrylamide)s are highly dependent on the hydrophobicity of the N-alkyl substituents. An increase in the size and hydrophobicity of the alkyl groups leads to a decrease in the polymer's LCST.[2] For instance, poly(N,N-diethylacrylamide) (PDEA), with two ethyl groups, has an LCST in the range of 31-34°C.[5]

Data Presentation: Comparative LCST of Poly(N-substituted acrylamide)s

To contextualize the expected properties of poly(this compound), the following table summarizes the reported LCST values for several common polymers in this class.

| Polymer Name | Abbreviation | N-Substituent(s) | Reported LCST (°C) |

| Poly(N-isopropylacrylamide) | PNIPAM | Isopropyl | ~32[1][5] |

| Poly(N,N-diethylacrylamide) | PDEA | Ethyl, Ethyl | 31 - 34[5] |

| Poly(N-n-propylacrylamide) | PNnPAM | n-Propyl | ~22 - 28[8] |

| Poly(this compound) | PDBAM | n-Butyl, n-Butyl | Not available (Expected < 20°C) |

Note: The LCST can be influenced by factors such as polymer molecular weight, concentration, and the presence of salts or other solutes.[1]

Detailed Experimental Protocols

Protocol for Synthesis via Free-Radical Polymerization

This protocol describes a general procedure for the synthesis of poly(this compound) based on methods used for similar monomers.[6][7]

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent)

-

Methanol (non-solvent for washing)

-

Diethyl ether (precipitating solvent)

-

Nitrogen gas supply

-

Standard glassware for chemical synthesis (Schlenk flask, condenser, etc.)

Procedure:

-

Monomer and Initiator Setup: In a Schlenk flask, dissolve this compound (e.g., 5 g) and AIBN (e.g., 50 mg, adjust for desired molecular weight) in anhydrous DMF (e.g., 25 mL).

-

Degassing: Seal the flask and flush the solution with dry, oxygen-free nitrogen gas for approximately 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization Reaction: Place the sealed flask in a preheated oil bath at a controlled temperature (typically 60-70°C) and allow the reaction to proceed under stirring for a set duration (e.g., 12-24 hours).

-

Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

-

Purification: Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as cold diethyl ether, under vigorous stirring to precipitate the polymer.

-

Washing: Decant the solvent and wash the precipitated polymer multiple times with methanol to remove any unreacted monomer and initiator.

-

Drying: Collect the purified polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Characterization: The final product can be characterized by techniques such as ¹H-NMR for chemical structure confirmation and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity determination.

Protocol for Characterization of Thermoresponsive Behavior

This method identifies the LCST by measuring the change in optical transparency of the polymer solution as a function of temperature.

Equipment:

-

UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Quartz cuvette (1 cm path length).

Procedure:

-

Sample Preparation: Prepare a dilute aqueous solution of the polymer (e.g., 0.5 - 1.0 wt%). Ensure the polymer is fully dissolved at a temperature well below the expected LCST.

-

Spectrophotometer Setup: Set the spectrophotometer to measure transmittance or absorbance at a fixed wavelength (typically 500-600 nm).

-

Temperature Scan: Place the cuvette in the temperature-controlled holder. Equilibrate the sample at a starting temperature below the LCST (e.g., 5°C).

-

Data Collection: Increase the temperature in controlled increments (e.g., 0.5 - 1.0 °C/min), allowing the sample to equilibrate at each step before recording the transmittance.

-

LCST Determination: Plot the percent transmittance as a function of temperature. The LCST (or more accurately, the cloud point) is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

DSC measures the heat flow associated with the polymer's phase transition, providing thermodynamic data such as the transition enthalpy.

Equipment:

-

Differential Scanning Calorimeter.

-

Hermetic aluminum pans.

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the polymer solution (e.g., 5-10 mg of a 5-10 wt% aqueous solution) into a DSC pan and hermetically seal it. Prepare a reference pan containing the same amount of pure solvent (water).

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the LCST (e.g., 0°C).

-

Ramp the temperature up at a controlled heating rate (e.g., 5-10 °C/min) to a temperature well above the LCST.

-

Hold for a few minutes and then cool back down at the same rate.

-

-

Data Analysis: Analyze the heat flow versus temperature plot from the second heating scan. The phase transition will appear as an endothermic peak. The onset temperature of this peak is often correlated with the LCST, and the area under the peak corresponds to the enthalpy of the transition.

Mandatory Visualizations

Caption: Workflow for the synthesis of poly(this compound).

Caption: Coil-to-globule transition mechanism of thermoresponsive polymers.

Caption: Experimental workflow for LCST determination using turbidimetry.

Applications and Future Outlook

Polymers with low LCSTs, such as the expected behavior of poly(this compound), are of interest for various specialized applications. In drug delivery, they could be used to create injectable hydrogels that solidify upon contact with a surface warmer than their LCST, or for creating smart surfaces that can modulate cell adhesion at temperatures below the physiological norm. Other potential areas include smart coatings, sensors, and separation technologies where a thermal trigger is required in a non-physiological temperature range.

The primary challenge and immediate future direction for poly(this compound) is the need for fundamental experimental research. Systematic studies are required to precisely determine its LCST and to understand how this value is influenced by molecular weight and concentration. A thorough investigation of its phase transition thermodynamics and its biocompatibility will be crucial for unlocking its potential in biomedical and materials science applications.

References

- 1. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Temperature controlled surface hydrophobicity and interaction forces induced by poly (N-isopropylacrylamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of hydrophobic hydration in the LCST behaviour of POEGMA300 by all-atom molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Molecular dynamics study of the LCST transition in aqueous poly(N-n-propylacrylamide) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Lower Critical Solution Temperature (LCST) of N,N-Di-n-butylacrylamide (DBA) Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lower Critical Solution Temperature (LCST) behavior of polymers based on N,N-di-n-butylacrylamide (DBA). As a member of the N-substituted acrylamide family, poly(this compound) (pDBA) is expected to exhibit thermoresponsive properties, a characteristic of significant interest for a range of applications, including drug delivery, tissue engineering, and smart materials. This document synthesizes available data, details experimental protocols for synthesis and characterization, and presents logical workflows for investigating the LCST of these polymers.

Introduction to LCST and N-substituted Acrylamide Polymers

Certain polymers exhibit a unique property in solution where they are soluble at lower temperatures but undergo a reversible phase separation as the temperature is raised above a specific point known as the Lower Critical Solution Temperature (LCST). This phenomenon is driven by a delicate balance of enthalpy and entropy. At temperatures below the LCST, hydrogen bonding between the polymer chains and water molecules dominates, leading to dissolution. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the polymer side chains become more favorable, causing the polymer to collapse and precipitate from the solution.

Poly(N-substituted acrylamide)s are a prominent class of thermoresponsive polymers. The most studied member of this family is poly(N-isopropylacrylamide) (PNIPAM), which has an LCST of approximately 32°C in water, making it ideal for biomedical applications. The LCST of these polymers can be precisely tuned by altering the chemical structure of the N-substituents. Generally, increasing the hydrophobicity of the alkyl side chains leads to a decrease in the LCST.

Thermoresponsive Behavior of Poly(this compound)

While extensive research exists for polymers like PNIPAM and poly(N,N-diethylacrylamide) (pDEA), specific quantitative data on the LCST of pDBA homopolymers is not widely reported in publicly available literature. The increased hydrophobicity of the two n-butyl chains in DBA compared to the isopropyl or ethyl groups in NIPAM and DEA, respectively, suggests that pDBA would have a significantly lower LCST in aqueous solutions, potentially below the freezing point of water, making it practically insoluble.

To induce a measurable LCST in an aqueous environment, DBA is often copolymerized with more hydrophilic monomers. By adjusting the ratio of the hydrophobic DBA to a hydrophilic comonomer, the overall hydrophilic-lipophilic balance (HLB) of the resulting copolymer can be controlled, thereby tuning the LCST to a desired temperature range.

Factors Influencing the LCST of DBA Copolymers

The LCST of DBA copolymers can be systematically modified by several factors:

-

Comonomer Type and Concentration: Incorporating hydrophilic comonomers such as acrylamide (AAm), N,N-dimethylacrylamide (DMAA), or acrylic acid (AAc) will increase the LCST of the resulting copolymer. The higher the concentration of the hydrophilic comonomer, the higher the LCST.

-

Molecular Weight: The LCST of thermoresponsive polymers can be influenced by their molecular weight, although the effect is generally less pronounced compared to the comonomer composition.

-

Solvent Composition: The presence of salts and other additives in the aqueous solution can significantly affect the LCST. For instance, "salting-out" salts can lower the LCST, while "salting-in" salts can increase it.

Quantitative Data on the LCST of N-substituted Acrylamide Polymers

While specific data for pDBA is scarce, the following table provides a summary of the LCST values for other relevant poly(N-substituted acrylamide) homopolymers to illustrate the effect of the N-alkyl substituent on thermoresponsive behavior.

| Polymer | N-Substituent | LCST (°C) |

| Poly(N-ethylacrylamide) | -CH₂CH₃ | ~72 |

| Poly(N-isopropylacrylamide) | -CH(CH₃)₂ | ~32 |

| Poly(N,N-diethylacrylamide) | -N(CH₂CH₃)₂ | 25-33 |

| Poly(N-tert-butylacrylamide) | -C(CH₃)₃ | 4-28 |

Note: The reported LCST values can vary depending on the experimental conditions such as polymer concentration, molecular weight, and the measurement technique used.

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-substituted acrylamide polymers and the determination of their LCST.

Synthesis of Poly(N-substituted acrylamide)s by Free Radical Polymerization

This protocol describes a general method for synthesizing N-substituted acrylamide polymers, which can be adapted for DBA copolymers.

Materials:

-

This compound (DBA) monomer

-

Hydrophilic comonomer (e.g., N-isopropylacrylamide, N,N-dimethylacrylamide)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

1,4-Dioxane (solvent)

-

Diethyl ether (precipitating solvent)

-

Nitrogen gas

Procedure:

-

Dissolve the desired molar ratio of DBA and the hydrophilic comonomer in 1,4-dioxane in a reaction flask equipped with a magnetic stirrer.

-

Add AIBN (typically 0.1-1 mol% relative to the total monomer concentration).

-

Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.

-

Place the reaction flask in a preheated oil bath at a temperature suitable for AIBN decomposition (typically 60-70°C).

-

Allow the polymerization to proceed for a specified time (e.g., 6-24 hours).

-

After the reaction, cool the flask to room temperature.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold diethyl ether while stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh diethyl ether to remove any unreacted monomers and initiator.

-

Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Characterize the copolymer composition using techniques such as ¹H NMR spectroscopy.

Determination of the Lower Critical Solution Temperature (LCST)

The LCST of a thermoresponsive polymer is typically determined by monitoring a change in a physical property of the polymer solution as a function of temperature. The most common techniques are turbidimetry and Differential Scanning Calorimetry (DSC).

Principle: As the polymer solution is heated above its LCST, the polymer precipitates, causing the solution to become turbid. The temperature at which a significant change in turbidity is observed is defined as the cloud point, which is often used as an approximation of the LCST.

Apparatus:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

Magnetic stirrer and small stir bar (optional, for ensuring uniform temperature)

Procedure:

-

Prepare a polymer solution of a specific concentration (e.g., 1 wt%) in deionized water or a buffer of choice.

-

Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any dust or aggregates.

-

Place the polymer solution in a quartz cuvette and place it in the temperature-controlled holder of the spectrophotometer.

-

Set the spectrophotometer to a wavelength in the visible range (e.g., 500 nm).

-

Slowly increase the temperature of the solution at a constant heating rate (e.g., 0.5-1.0 °C/min).

-

Record the transmittance or absorbance of the solution as a function of temperature.

-

The LCST is typically determined as the temperature at which the transmittance drops to 50% of its initial value.

Principle: The phase transition of a thermoresponsive polymer is an endothermic process, as it involves the breaking of hydrogen bonds between the polymer and water. DSC measures the heat flow associated with this transition.

Apparatus:

-

Differential Scanning Calorimeter

-

Hermetic aluminum pans

Procedure:

-

Accurately weigh a small amount of the polymer solution (typically 5-15 mg) into a hermetic aluminum pan.

-

Seal the pan to prevent solvent evaporation.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Equilibrate the system at a temperature well below the expected LCST.

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above the LCST.

-

Record the heat flow as a function of temperature.

-

The LCST is determined from the onset temperature or the peak maximum of the endothermic transition in the DSC thermogram.

Visualizing Experimental and Logical Workflows

Graphviz diagrams are provided below to illustrate key experimental workflows and logical relationships.

Conclusion

Polymers of this compound hold potential as highly tunable thermoresponsive materials. Due to the significant hydrophobicity of the di-n-butyl groups, pDBA homopolymers are generally not water-soluble at practical temperatures. However, through copolymerization with hydrophilic monomers, the LCST can be precisely controlled, opening avenues for their application in various fields, particularly in drug delivery and biomedical engineering where a sharp and predictable temperature response is desired. Further research is needed to systematically quantify the LCST of a range of DBA copolymers to build a comprehensive library of their thermoresponsive behavior. The experimental protocols and logical frameworks presented in this guide provide a solid foundation for researchers and scientists to explore and harness the unique properties of these promising polymers.

Unveiling the Potential of N,N-di-n-butylacrylamide in Advanced Polymer Formulations

An In-depth Technical Guide for Researchers and Formulation Scientists

N,N-di-n-butylacrylamide, a tertiary acrylamide monomer, is emerging as a valuable building block in polymer science, offering a unique combination of hydrophobicity and reactivity. While in-depth academic research on its homopolymer and copolymer systems remains an area of active development, existing patent literature and synthetic methodologies provide a strong foundation for exploring its potential in a variety of applications, from biomedical devices to specialty elastomers. This technical guide consolidates the available information on this compound, providing a comprehensive overview of its synthesis, polymerization, and prospective applications to guide researchers and drug development professionals in harnessing its capabilities.

Monomer Synthesis and Polymerization

This compound can be synthesized through the reaction of dibutylamine with acryloyl chloride.[1] This straightforward amidation provides a direct route to the monomer.

The polymerization of this compound has been demonstrated via emulsion polymerization. A European patent describes a specific protocol for the preparation of poly(this compound), highlighting a practical method for its synthesis on a laboratory scale.[2]

Experimental Protocol: Emulsion Polymerization of this compound[2]

Materials:

-

This compound (DNBAM) monomer: 75 g

-

Distilled water: 375 ml

-

Sodium lauryl sulfate: 8 g

-

Ammonium peroxydisulfate: 100.20 mg

-

Phosphoric acid (for pH adjustment)

Procedure:

-

Combine 75 g of DNBAM monomer, 375 ml of distilled water, and 8 g of sodium lauryl sulfate in a suitable reaction vessel.

-

Add 100.20 mg of ammonium peroxydisulfate to the mixture.

-

Adjust the pH of the reaction mixture to 4.0 using phosphoric acid.

-

Stir the mixture while bubbling nitrogen gas through it to deoxygenate the system.

-

Initiate and maintain the polymerization under appropriate temperature and stirring conditions.

This protocol provides a reproducible method for synthesizing the homopolymer, which can then be characterized for its physical and chemical properties.

Potential Applications in Polymer Science

While comprehensive data on the homopolymer's properties are not widely published, patent literature points towards several promising applications for this compound as a comonomer.

Table 1: Summary of Potential Applications and Properties of this compound in Polymers

| Application Area | Potential Role of this compound | Suggested Polymer Systems | Reference(s) |

| Biomedical Devices (e.g., Contact Lenses) | Enhance hydrophobicity, control oxygen permeability, and improve flexibility. | Copolymers with silicone monomers and other hydrophilic monomers. | [3][4] |

| Thermoplastic Elastomers | Modify mechanical properties and contribute to elastomeric behavior. | Copolymers with various acrylic and vinylic monomers. | [5] |

| Adhesives and Coatings | Improve adhesion, flexibility, and water resistance. | Copolymers with acrylic acid esters. | [6] |

| Specialty Gels | Formation of post-cross-linked polymeric gels. | Homopolymer and copolymers. | [2] |

The incorporation of this compound into polymer chains can be strategically used to tailor the final properties of the material. The two n-butyl chains impart significant hydrophobicity, which can be balanced by copolymerization with hydrophilic monomers to control the overall water interaction of the resulting polymer.

Visualizing the Synthesis and Application Pathways

To further elucidate the role of this compound in polymer science, the following diagrams illustrate the synthetic workflow and its potential impact on copolymer properties.

Caption: Workflow for the synthesis of this compound monomer.

Caption: Experimental workflow for the emulsion polymerization of this compound.

Caption: Logical relationship of this compound's influence on copolymer properties and applications.

Future Outlook

The exploration of this compound in polymer science is still in its early stages. Future research should focus on a more detailed characterization of its homopolymer, including its molecular weight distribution, thermal properties (glass transition temperature), and mechanical properties. Furthermore, determining the reactivity ratios of this compound with various comonomers will be crucial for designing copolymers with controlled architectures and predictable properties. As more data becomes available, the full potential of this versatile monomer in the development of novel materials for biomedical, pharmaceutical, and industrial applications will undoubtedly be realized.

References

- 1. This compound | 2274-13-7 [chemicalbook.com]

- 2. data.epo.org [data.epo.org]

- 3. US8779178B2 - Hydrolysis-resistant silicone compounds - Google Patents [patents.google.com]

- 4. US8481608B2 - Silicone monomer - Google Patents [patents.google.com]

- 5. patents.justia.com [patents.justia.com]

- 6. US6329480B1 - Preparation process of acrylic acid ester polymer - Google Patents [patents.google.com]

In-Depth Technical Guide to the Hydrophobicity of N,N-DI-n-BUTYLACRYLAMIDE

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-di-n-butylacrylamide is a vinyl monomer characterized by the presence of two n-butyl chains attached to the nitrogen atom of the acrylamide functional group. This substitution pattern imparts a significant hydrophobic character to the molecule, which in turn dictates its solubility, polymerization behavior, and the properties of the resulting polymers. Understanding the hydrophobicity of this compound is crucial for its application in various fields, particularly in the development of advanced materials for drug delivery and tissue engineering. This guide provides a comprehensive overview of the hydrophobicity of this compound, including its physicochemical properties, experimental protocols for its characterization, and its applications in the biomedical field.

Physicochemical Properties

Data Summary

| Property | Value | Method | Source |

| Predicted LogP (XLogP3) | 3.2 | Computational | PubChem (for N,N-di-n-butylmethacrylamide) |

| Water Solubility | Very Low | Inferred from high LogP | General Chemical Principles |

Note: The LogP value is for the closely related compound N,N-di-n-butylmethacrylamide and serves as an estimate for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of this compound. The following are standardized methods for the synthesis of the monomer and the determination of its hydrophobicity.

Synthesis of this compound

A general method for the synthesis of N,N-disubstituted acrylamides involves the reaction of acryloyl chloride with the corresponding secondary amine.

Materials:

-

Acryloyl chloride

-

Di-n-butylamine

-

Triethylamine (or another suitable base)

-

Anhydrous diethyl ether (or another suitable aprotic solvent)

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

In a three-neck flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve di-n-butylamine and triethylamine in anhydrous diethyl ether.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of acryloyl chloride in anhydrous diethyl ether to the cooled reaction mixture via the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with distilled water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake Flask method, as described in OECD Guideline 107, is a standard procedure for the experimental determination of LogP.[1][2]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., GC, HPLC)

-

Glassware with stoppers

Procedure:

-

Prepare a stock solution of this compound in water-saturated n-octanol.

-

Add a known volume of the stock solution to a vessel containing a known volume of n-octanol-saturated water.

-

Stopper the vessel and shake it vigorously for a predetermined period to allow for partitioning equilibrium to be reached.

-

Separate the two phases by centrifugation.

-

Determine the concentration of this compound in both the n-octanol and water phases using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the logarithm (base 10) of P.

For highly hydrophobic substances, the slow-stirring method (OECD Guideline 123) is recommended to avoid the formation of microdroplets that can interfere with accurate measurements.

Determination of Water Solubility

The Column Elution Method, outlined in OECD Guideline 105, is suitable for determining the water solubility of hydrophobic substances.[3][4][5]

Materials:

-

This compound

-

Inert support material (e.g., glass beads, silica gel)

-

Column with a thermostat

-

Pump for continuous water flow

-

Fraction collector

-

Analytical instrument for concentration measurement

Procedure:

-

Coat an inert support material with an excess of this compound.

-

Pack the coated support material into a column.

-

Pump water through the column at a slow, constant flow rate.

-

Collect fractions of the eluate at regular intervals.

-

Measure the concentration of this compound in each fraction.

-

Continue the elution until the concentration of the eluate is constant, indicating that saturation has been reached.

-

The water solubility is the plateau concentration.

Visualizations

Experimental Workflow for Hydrophobicity Characterization

References

An In-depth Technical Guide to the Safety Data for N,N-DI-n-BUTYLACRYLAMIDE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for N,N-DI-n-BUTYLACRYLAMIDE (CAS No. 2274-13-7). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this compound. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this guide combines available data with established safety protocols for the broader acrylamide class of compounds.

Section 1: Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound. This data is essential for the proper design of experiments and for understanding its behavior under various conditions.

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO |

| Molecular Weight | 183.29 g/mol |

| Density | 0.874 g/cm³ |

| Boiling Point | 291.7 °C at 760 mmHg |

| Flash Point | 122.4 °C |

| Refractive Index | 1.452 |

Section 2: Hazard Identification and Toxicological Information

| Hazard Category | Description |

| Acute Toxicity (Oral) | Harmful if swallowed. |

| Acute Toxicity (Dermal) | Harmful in contact with skin. |

| Acute Toxicity (Inhalation) | Harmful if inhaled. |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Note: The toxicological information is based on hazard codes (20/21/22-36/37/38) and general knowledge of acrylamide derivatives. All acrylamides should be treated as potentially neurotoxic and carcinogenic.

Section 3: Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on best practices for handling hazardous acrylamide compounds.

3.1 Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to minimize exposure.

-

Gloves : Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated and every two hours during extended procedures.[1]

-

Eye Protection : Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be worn.

-

Lab Coat : A fully buttoned lab coat with sleeves extending to the wrists must be worn.[1]

-

Respiratory Protection : When handling the powder form or if there is a risk of aerosol generation, a properly fitted respirator is necessary. All work with the solid compound should be conducted in a certified chemical fume hood.

3.2 Engineering Controls

-

Chemical Fume Hood : All procedures involving the handling of this compound powder or solutions that may produce vapors should be performed in a well-ventilated chemical fume hood.[1]

-

Safety Shower and Eyewash Station : An operational and easily accessible safety shower and eyewash station are essential in any laboratory where this compound is handled.

3.3 Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[2]

-

Small Spills : For minor spills, absorb the material with an inert absorbent such as vermiculite or sand.[2] Carefully collect the absorbed material and place it into a labeled hazardous waste container.[2]

-

Large Spills : Evacuate the area immediately and contact the institution's Environmental Health and Safety (EHS) department.

-

Decontamination : After a spill, the affected area should be thoroughly decontaminated. Wipe down surfaces with a detergent and water solution.[1]

3.4 Waste Disposal

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[1][3][4]

-

Waste Collection : Collect all waste, including contaminated PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.[2]

-

Labeling : The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2]

-

Disposal : Arrange for disposal through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.[1][4]

Section 4: Visualized Workflows and Relationships

To further aid in the safe handling and management of this compound, the following diagrams illustrate key logical workflows and relationships.

Caption: Safe Handling Workflow for this compound.

Caption: Mandatory Personal Protective Equipment (PPE).

Caption: Logical Flow for Spill Response.

References

Methodological & Application

Application Notes and Protocols for Free Radical Polymerization of N,N-di-n-butylacrylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-disubstituted polyacrylamides are a versatile class of polymers with applications ranging from drug delivery systems to smart materials, owing to their tunable properties such as thermo-responsiveness and biocompatibility. N,N-di-n-butylacrylamide is a monomer that yields a hydrophobic polymer, poly(this compound), which can be utilized in the development of novel biomaterials, hydrogels, and as a component in copolymer systems to modulate hydrophilicity. This document provides a detailed protocol for the free-radical polymerization of this compound, based on established methods for structurally similar N-substituted acrylamides.

Overview of Free Radical Polymerization

Free-radical polymerization is a chain-growth polymerization method that involves the successive addition of monomer units to a growing polymer chain with a free radical terminus. The process is typically initiated by the decomposition of an initiator molecule to form free radicals. The polymerization proceeds through three main stages: initiation, propagation, and termination.

Experimental Protocols

While specific literature on the free radical polymerization of this compound is not abundant, protocols for analogous N-substituted acrylamides, such as N-tert-butylacrylamide and N,N-diethylacrylamide, provide a strong basis for its synthesis.[1][2][3][4] The following protocol is a generalized procedure derived from these analogous systems.

Materials:

-

This compound (monomer)

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent)

-

Methanol (for precipitation)

-

Diethyl ether (for washing)

-

Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (Schlenk flask, condenser, magnetic stirrer)

Procedure: Solution Polymerization using AIBN

-

Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound monomer and AIBN initiator in anhydrous DMF. A typical monomer-to-initiator molar ratio can range from 100:1 to 500:1, depending on the desired molecular weight. For example, for a total reaction volume of 25 mL, one might use 5g of monomer and 50 mg of AIBN.[1][3]

-

Degassing: Seal the flask and deoxygenate the solution by bubbling with dry nitrogen gas for at least 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization Reaction: Immerse the sealed flask in a preheated oil bath set to 60-70°C.[1][2][4] Allow the polymerization to proceed with continuous stirring for a predetermined time, typically ranging from 6 to 24 hours. The reaction time will influence the monomer conversion and the final polymer properties.

-

Termination and Precipitation: After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol or water.[1][3] The polymer will precipitate as a solid.

-

Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with fresh portions of the non-solvent (e.g., methanol) and then with diethyl ether to remove any unreacted monomer and initiator residues.

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Data Presentation: Polymerization of Analogous N-Substituted Acrylamides

The following table summarizes typical quantitative data obtained from the free-radical polymerization of N-substituted acrylamides structurally similar to this compound. This data can serve as a reference for expected outcomes.

| Monomer | Initiator | Solvent | Temp (°C) | Monomer:Initiator Ratio | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| N-tert-butylacrylamide | AIBN | DMF | 70 | Not Specified | >90 | Not Specified | Not Specified | [1] |

| N,N-diethylacrylamide | AIBN | THF | 60 | 100:1 | Not Specified | Not Specified | Not Specified | [2] |

| N-tert-butylacrylamide | AIBN | Dioxane | 70 | Not Specified | >90 | Not Specified | Not Specified | [3] |

| N-tert-butylacrylamide | AIBN | DMF | 60 | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

| N,N-dimethylacrylamide | APS | Water | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |

Mn = Number-average molecular weight; PDI = Polydispersity Index; AIBN = 2,2'-Azobisisobutyronitrile; APS = Ammonium persulfate; DMF = N,N-Dimethylformamide; THF = Tetrahydrofuran.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the free-radical solution polymerization of this compound.

Caption: Experimental workflow for the synthesis of poly(this compound).

Logical Relationships in Free Radical Polymerization

This diagram outlines the logical relationship between the key components and stages of the free-radical polymerization process.

Caption: Key components and stages in free-radical polymerization.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijsr.net [ijsr.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid [mdpi.com]

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of N,N-di-n-butylacrylamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of poly(N,N-di-n-butylacrylamide) (PDBA) via Atom Transfer Radical Polymerization (ATRP). Due to the limited specific literature on the ATRP of this compound, the following protocols and data are based on established procedures for structurally similar N-substituted acrylamides, such as N,N-dimethylacrylamide (DMAA) and N-isopropylacrylamide (NIPAAm). The principles and conditions outlined are expected to be highly transferable to the polymerization of this compound.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a versatile and robust method for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1] The controlled nature of ATRP makes it a valuable tool in drug delivery, where precise control over polymer properties is crucial for designing effective therapeutic systems.[2]

The ATRP of N-substituted acrylamides can be challenging due to potential side reactions, such as the complexation of the copper catalyst with the amide group, which can affect the polymerization kinetics and control.[3][4] However, careful selection of the catalyst system (copper source and ligand), initiator, and solvent can lead to successful controlled polymerization.[5][6] This document outlines the key considerations and provides detailed protocols for the ATRP of this compound.

Data Presentation

The following tables summarize typical experimental conditions and expected outcomes for the ATRP of N-substituted acrylamides, which can be adapted for this compound.

Table 1: Typical Reaction Conditions for ATRP of N-Substituted Acrylamides

| Parameter | Condition | Rationale |

| Monomer | This compound (DBA) | The monomer to be polymerized. |

| Initiator | Ethyl α-bromoisobutyrate (EBiB) or Methyl 2-chloropropionate (MCP) | Provides a halide source to initiate polymerization. The choice of halogen (Br or Cl) can influence the rate of activation.[7] |

| Catalyst | Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) | The transition metal complex that facilitates the reversible activation and deactivation of the propagating radical.[8] |

| Ligand | Tris[2-(dimethylamino)ethyl]amine (Me6TREN) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the copper halide and tunes the catalyst activity. Highly active ligands are often required for acrylamides.[5][9] |

| Solvent | Toluene, Dimethylformamide (DMF), or a mixture | Aprotic solvents are generally preferred to avoid side reactions with the catalyst or monomer. |

| Temperature | 25 - 90 °C | The reaction temperature affects the polymerization rate and control. Lower temperatures can sometimes improve control.[10] |

| Molar Ratios | [Monomer]:[Initiator]:[Cu(I)]:[Ligand] = 50-200 : 1 : 1 : 1 | The ratio of reactants determines the target molecular weight and influences the polymerization kinetics. |

Table 2: Expected Polymer Characteristics

| Property | Expected Value | Significance |

| Number-Average Molecular Weight (Mn) | 5,000 - 50,000 g/mol | Controlled by the [Monomer]/[Initiator] ratio. |

| Polydispersity Index (PDI) | 1.1 - 1.4 | A low PDI indicates a narrow molecular weight distribution and a well-controlled polymerization.[5] |

| Monomer Conversion | > 90% | High conversion is desirable for efficient synthesis. |

| End-Group Functionality | High | The retention of the halide end-group allows for chain extension and the synthesis of block copolymers. |

Experimental Protocols

Materials

-

This compound (DBA) (Monomer)

-

Ethyl α-bromoisobutyrate (EBiB) or Methyl 2-chloropropionate (MCP) (Initiator)[7]

-

Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (Catalyst)

-

Tris[2-(dimethylamino)ethyl]amine (Me6TREN) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

-

Toluene or Dimethylformamide (DMF) (Solvent)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Methanol

-

Basic alumina

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment

-

Schlenk flask or glovebox

-

Magnetic stirrer and stir bar

-

Syringes

-

Temperature-controlled oil bath or heating mantle

-

Vacuum line

Protocol 1: ATRP of this compound using CuBr/Me6TREN in Toluene

This protocol is adapted from successful polymerizations of N,N-dimethylacrylamide.[5]

-

Purification of Reagents:

-

This compound (DBA) is passed through a column of basic alumina to remove inhibitors.

-

Toluene is dried over calcium hydride and distilled under reduced pressure.

-

CuBr is washed with acetic acid, then ethanol, and dried under vacuum.

-

Me6TREN and EBiB are used as received or distilled under reduced pressure.

-

-

Reaction Setup:

-

A Schlenk flask is dried in an oven and then subjected to three vacuum/nitrogen cycles.

-

To the flask, add CuBr (e.g., 14.3 mg, 0.1 mmol) and a magnetic stir bar under a nitrogen atmosphere.

-

Add purified toluene (e.g., 5 mL) to the flask via syringe.

-

Add Me6TREN (e.g., 23.0 mg, 0.1 mmol) to the flask via syringe. The solution should turn green/brown.

-

In a separate vial, prepare a solution of DBA (e.g., 1.83 g, 10 mmol) and EBiB (e.g., 19.5 mg, 0.1 mmol) in toluene (e.g., 5 mL).

-

Degas the monomer/initiator solution by bubbling with nitrogen for 30 minutes.

-

-

Polymerization:

-

Transfer the degassed monomer/initiator solution to the Schlenk flask containing the catalyst complex via a cannula or syringe.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C).

-

Stir the reaction mixture for the desired time (e.g., 4-24 hours). Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution by ¹H NMR and GPC, respectively.

-

-

Termination and Purification:

-

To stop the polymerization, open the flask to air and add a small amount of solvent (e.g., THF) to dilute the mixture.

-

Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by dropwise addition of the solution into a large excess of a non-solvent, such as cold methanol or hexane.

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

-

Visualizations

ATRP Mechanism

The following diagram illustrates the general mechanism of Atom Transfer Radical Polymerization.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis [mdpi.com]

- 7. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 8. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Copolymerization of N,N-di-n-butylacrylamide with Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copolymers of N-substituted acrylamides and acrylic acid are a versatile class of polymers with significant potential in biomedical applications, particularly in drug delivery systems. The incorporation of hydrophobic N,N-di-n-butylacrylamide (DBA) monomers with hydrophilic acrylic acid (AA) monomers allows for the tuning of the copolymer's physicochemical properties, such as its lower critical solution temperature (LCST), swelling behavior, and drug-loading capacity. These "smart" polymers can exhibit responsiveness to environmental stimuli like temperature and pH, making them ideal candidates for targeted and controlled drug release.[1][2][3][4][5] This document provides detailed protocols for the synthesis and characterization of DBA-AA copolymers.

Experimental Protocols

Materials

-

This compound (DBA) (Monomer)

-

Acrylic acid (AA) (Comonomer)

-

Azobisisobutyronitrile (AIBN) (Initiator)

-

N,N-dimethylformamide (DMF) (Solvent)

-

Methanol (Non-solvent for precipitation)

-

Deionized water

-

Nitrogen gas (for inert atmosphere)

Protocol for Free Radical Solution Copolymerization

This protocol describes the synthesis of a series of DBA-AA copolymers with varying monomer feed ratios.

-

Monomer and Initiator Preparation: Prepare stock solutions of DBA, AA, and AIBN in DMF. For determination of reactivity ratios, a series of reactions with different initial monomer feed ratios should be prepared (see Table 1 for an example).

-